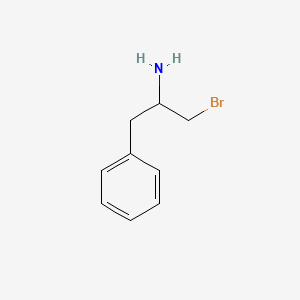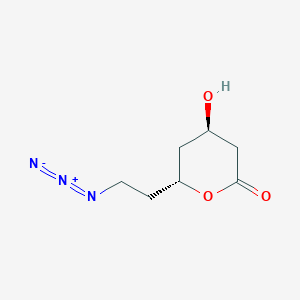![molecular formula C7H14ClO5P B13753711 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is an organophosphorus compound that features a dioxolane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar phosphorylating agents and reaction conditions would be employed on a larger scale, with additional steps for purification and quality control.
化学反应分析
Types of Reactions
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid derivatives.
科学研究应用
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as a phosphorylating agent in the synthesis of various organic compounds.
Materials Science:
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
作用机制
The mechanism of action of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane involves the formation of a phosphorylated intermediate. This intermediate can then react with various nucleophiles, leading to the formation of substituted phosphates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring structure, which can influence its reactivity and the types of reactions it can undergo. The presence of the dioxolane ring can also affect the compound’s stability and solubility properties.
属性
分子式 |
C7H14ClO5P |
|---|---|
分子量 |
244.61 g/mol |
IUPAC 名称 |
4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14ClO5P/c1-7(2)11-4-6(13-7)5-12-14(8,9)10-3/h6H,4-5H2,1-3H3 |
InChI 键 |
NEVYLEGGKWSMMH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COP(=O)(OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


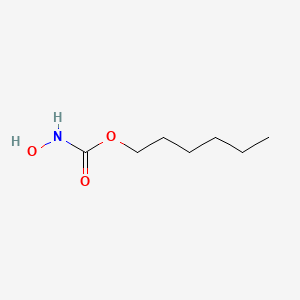
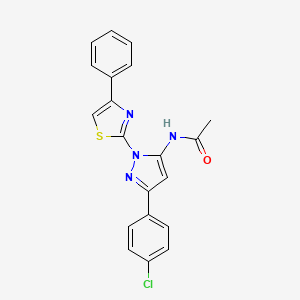

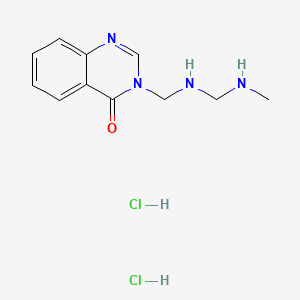
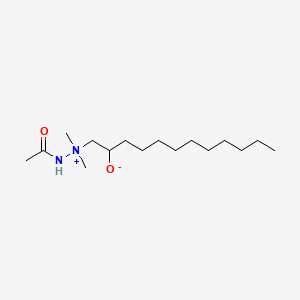
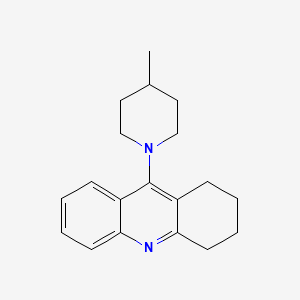

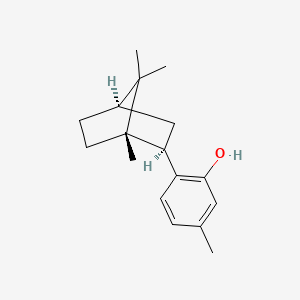
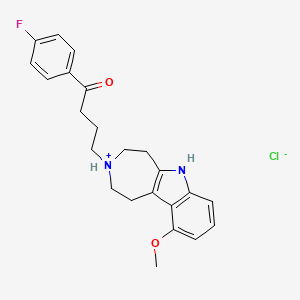
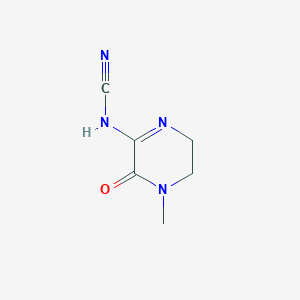
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
